2-(Chloromethyl)pyridine 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of 2-(Chloromethyl)pyridine 1-oxide involves the reaction of 2-chloromethylpyridine with pyridine to yield corresponding pyridinium chlorides, which, upon further reaction, produce 1-methyl-2-pyridones. This process is a part of a reaction sequence that commences with the 1-oxidation of 2-picolines, highlighting a convenient route for synthesizing 1-methyl-2-pyridones starting from 2-picolines (Matsumura, Nashima, & Ishibashi, 1970). Additionally, an improved synthesis method using POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridineN-oxide under mild conditions has been developed, confirming the structure by 1H NMR and IR (Liang, 2007).
Molecular Structure Analysis
Molecular structure analysis of 2-(Chloromethyl)pyridine 1-oxide and its derivatives is critical for understanding their chemical behavior. Hydrogen bonds in complexes of substituted pyridine N-oxides with pentachlorophenol indicate the oxygen atom of the N-oxide group accepts hydrogen bonds from two molecules of pentachlorophenol, showcasing the intermolecular interactions that define their chemical reactivity and stability (Dega‐Szafran et al., 1997).
Chemical Reactions and Properties
The chemical reactions and properties of 2-(Chloromethyl)pyridine 1-oxide are significant for its application in various chemical processes. The compound undergoes various reactions, including chlorination and bromination, leading to the formation of dihalogenated pyridine 1-oxides. These reactions are critical for further chemical modifications and the synthesis of complex molecules (Abramovitch, Campbell, Knaus, & Silhánková, 1972).
Physical Properties Analysis
The physical properties of 2-(Chloromethyl)pyridine 1-oxide, such as melting point, boiling point, and solubility, are essential for its handling and application in chemical syntheses. The crystal structure analysis provides detailed insights into its molecular geometry, which is crucial for understanding its physical characteristics (Ülkü, Huddle, & Morrow, 1971).
Chemical Properties Analysis
The chemical properties of 2-(Chloromethyl)pyridine 1-oxide, including its reactivity with various chemical reagents and its role as an intermediate in organic syntheses, are pivotal. For instance, its use in the direct arylation of pyridine N-oxides shows excellent yield and selectivity for the 2-position with a wide range of aryl bromides, demonstrating its utility in palladium-catalyzed cross-coupling reactions (Campeau, Rousseaux, & Fagnou, 2005).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
A study by Xia Liang (2007) outlines a method for synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system. This process involves the selective chlorination of 2-methylpyridine N-oxide under mild conditions, demonstrating the chemical reactivity and synthesis potential of chloromethylpyridine compounds (Xia Liang, 2007).
Molecular Interactions and Complexes
Dega-Szafran et al. (1997) explored the hydrogen bonding in complexes of substituted pyridine N-oxides with pentachlorophenol. They discovered that the N-oxide group of these compounds can form hydrogen bonds, indicating their potential utility in forming crystalline complexes (Z. Dega-Szafran et al., 1997).
Pharmaceutical and Medicinal Applications
- Intermediate in Drug Synthesis: Gilbile et al. (2017) described the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in the production of Dexlansoprazole, a medication for gastroesophageal reflux disease (GERD). This showcases the role of chloromethylpyridine derivatives in pharmaceutical manufacturing (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).
Ligand and Coordination Chemistry
- Formation of Ligands and Coordination Complexes: Binyamin et al. (2007) reported on the synthesis of pyridine and pyridine N-oxides functionalized with N,N-dimethylpropionamide. These compounds, including chloromethylpyridine derivatives, show potential as ligands in coordination chemistry, particularly in their interactions with rare earth elements (I. Binyamin et al., 2007).
Catalysis and Chemical Reactions
- Role in Catalytic Reactions: Campeau et al. (2005) highlighted the use of pyridine N-oxides in catalytic direct arylation reactions. They found that these compounds, when used in palladium-catalyzed cross-coupling reactions, exhibit high selectivity and yield, underscoring their importance in catalytic processes (Louis-Charles Campeau, Sophie A. L. Rousseaux, K. Fagnou, 2005).
Spectroscopy and Material Science
- Photoluminescent Properties: Pietraszkiewicz et al. (2012) conducted research on the photoluminescent properties of complexes formed with pyridine N-oxides. This research suggests potential applications in the field of materials science, particularly in the development of photoluminescent materials (M. Pietraszkiewicz, S. Mal, O. Pietraszkiewicz, 2012).
Safety And Hazards
Future Directions
While specific future directions for 2-(Chloromethyl)pyridine 1-oxide are not mentioned in the search results, there is a general interest in the late-stage functionalisation of pyridine-containing bioactive molecules . This approach offers efficient entries into unexplored structure–activity relationship, improvement of key pharmacokinetics properties, and access to new intellectual property space .
properties
IUPAC Name |
2-(chloromethyl)-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-6-3-1-2-4-8(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAMWFWIEPZLRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295376 | |
Record name | 2-(chloromethyl)pyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)pyridine 1-oxide | |
CAS RN |
31640-94-5 | |
Record name | 31640-94-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(chloromethyl)pyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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